

# An In-depth Technical Guide to D-Erythrose-2-13C: Properties and Applications

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## Compound of Interest

Compound Name: D-Erythrose-2-13C

Cat. No.: B12400092

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## Introduction

**D-Erythrose-2-13C** is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, particularly in the elucidation of pathways such as the pentose phosphate pathway (PPP).[1][2] Its structure, identical to its unlabeled counterpart D-Erythrose but for the specific incorporation of a carbon-13 isotope at the C-2 position, allows for its use as a tracer in metabolic flux analysis (MFA) studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of **D-Erythrose-2-13C**, details on experimental protocols for its use, and its role in key metabolic pathways.

## Physical and Chemical Properties

**D-Erythrose-2-13C** shares most of its physical and chemical properties with the unlabeled D-Erythrose, with the primary difference being its molecular weight due to the presence of the 13C isotope. It is typically supplied as a syrup or, more commonly, as a solution in water, which makes the determination of a precise melting or boiling point challenging.[3][4]

Table 1: General and Physical Properties of **D-Erythrose-2-13C**

Property	Value	Reference(s)
Chemical Name	[R-(R,R)]- 2,3,4-Trihydroxybutanal-2-13C	[4]
Synonyms	(2R,3R)-2,3,4-trihydroxybutanal-2-13C	[4]
CAS Number	83434-88-2	[4]
Molecular Formula	C <sub>3</sub> <sup>13</sup> CH <sub>8</sub> O <sub>4</sub>	[3]
Molecular Weight	121.10 g/mol	[3]
Appearance	Typically a syrup or aqueous solution	[3][5]
Solubility	Highly soluble in water	[5]
Storage	2-8°C Refrigerator	[4]

## Spectroscopic Data

Detailed spectroscopic data for pure **D-Erythrose-2-13C** is not extensively published. However, data from its unlabeled form and from studies involving 13C-labeled erythrose in solution provide valuable insights.

**NMR Spectroscopy:** In aqueous solutions, D-Erythrose exists as an equilibrium mixture of its open-chain aldehyde, hydrated aldehyde (gem-diol), and the cyclic  $\alpha$ - and  $\beta$ -furanose forms.[6] 1H and 13C NMR are powerful techniques to study these equilibria. The introduction of a 13C label at the C-2 position significantly enhances the signal for this carbon in 13C NMR spectroscopy, facilitating tracer studies.[6][7]

**Mass Spectrometry:** Mass spectrometry is a key technique for detecting and quantifying metabolites in 13C metabolic flux analysis. The mass shift of +1 amu for **D-Erythrose-2-13C** compared to its unlabeled form allows for the tracking of this isotope through various metabolic pathways.[8]

Table 2: Spectroscopic Data References for D-Erythrose and its Isotopologues

Spectroscopic Technique	Description	Reference(s)
<sup>1</sup> H NMR	Experimental and predicted spectra for unlabeled D-Erythrose are available in databases.	<a href="#">[9]</a> <a href="#">[10]</a>
<sup>13</sup> C NMR	Spectra of <sup>13</sup> C-labeled D-Erythrose in reaction mixtures have been published, showing the distinct chemical shifts of the different tautomeric forms. Predicted spectra for unlabeled D-Erythrose are also available.	<a href="#">[7]</a> <a href="#">[11]</a>
Mass Spectrometry	Used for the identification and quantification of D-Erythrose and its metabolites in metabolic studies.	<a href="#">[8]</a>

## Experimental Protocols

### Synthesis of <sup>13</sup>C-Labeled Aldoses (General Methodology)

While a specific, detailed protocol for the synthesis of **D-Erythrose-2-<sup>13</sup>C** is not readily available in the public domain, a general and improved method for the synthesis of <sup>13</sup>C-labeled aldohexoses has been described, which can be conceptually adapted for a four-carbon aldose like erythrose. This method provides an alternative to the classical Kiliani-Fischer synthesis.[\[12\]](#)

Principle: The synthesis starts from a suitable precursor aldehyde. A cyanide-containing group with the <sup>13</sup>C label (e.g., K<sup>13</sup>CN) is introduced to extend the carbon chain. Subsequent reduction and deprotection steps yield the desired <sup>13</sup>C-labeled aldose.[\[12\]](#)

Generalized Steps:

- **Cyanohydrin Formation:** Reaction of a protected precursor aldehyde with  $K^{13}CN$  to form a mixture of cyanohydrin epimers.
- **Reduction of the Nitrile:** The cyanohydrin is reduced to an imine, which is then hydrolyzed to the corresponding aldehyde. This is often achieved through catalytic hydrogenation (e.g., using  $H_2$  and a  $Pd-BaSO_4$  catalyst).[\[12\]](#)
- **In situ Aldehyde Reduction:** The newly formed aldehyde can be reduced in situ to the corresponding alcohol (e.g., using  $NaBH_4$ ).
- **Deprotection:** Removal of any protecting groups from the hydroxyl functions using acidic conditions.
- **Purification:** The final labeled aldose is purified, typically using ion-exchange chromatography.[\[12\]](#)

## Metabolic Flux Analysis (MFA) using D-Erythrose-2- $^{13}C$ (General Protocol)

**D-Erythrose-2- $^{13}C$**  is a valuable tracer for studying the pentose phosphate pathway and other interconnected metabolic routes. A general protocol for a  $^{13}C$ -MFA experiment is outlined below.[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Objective:** To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of the  $^{13}C$  label from **D-Erythrose-2- $^{13}C$**  into various intracellular metabolites.

**Methodology:**

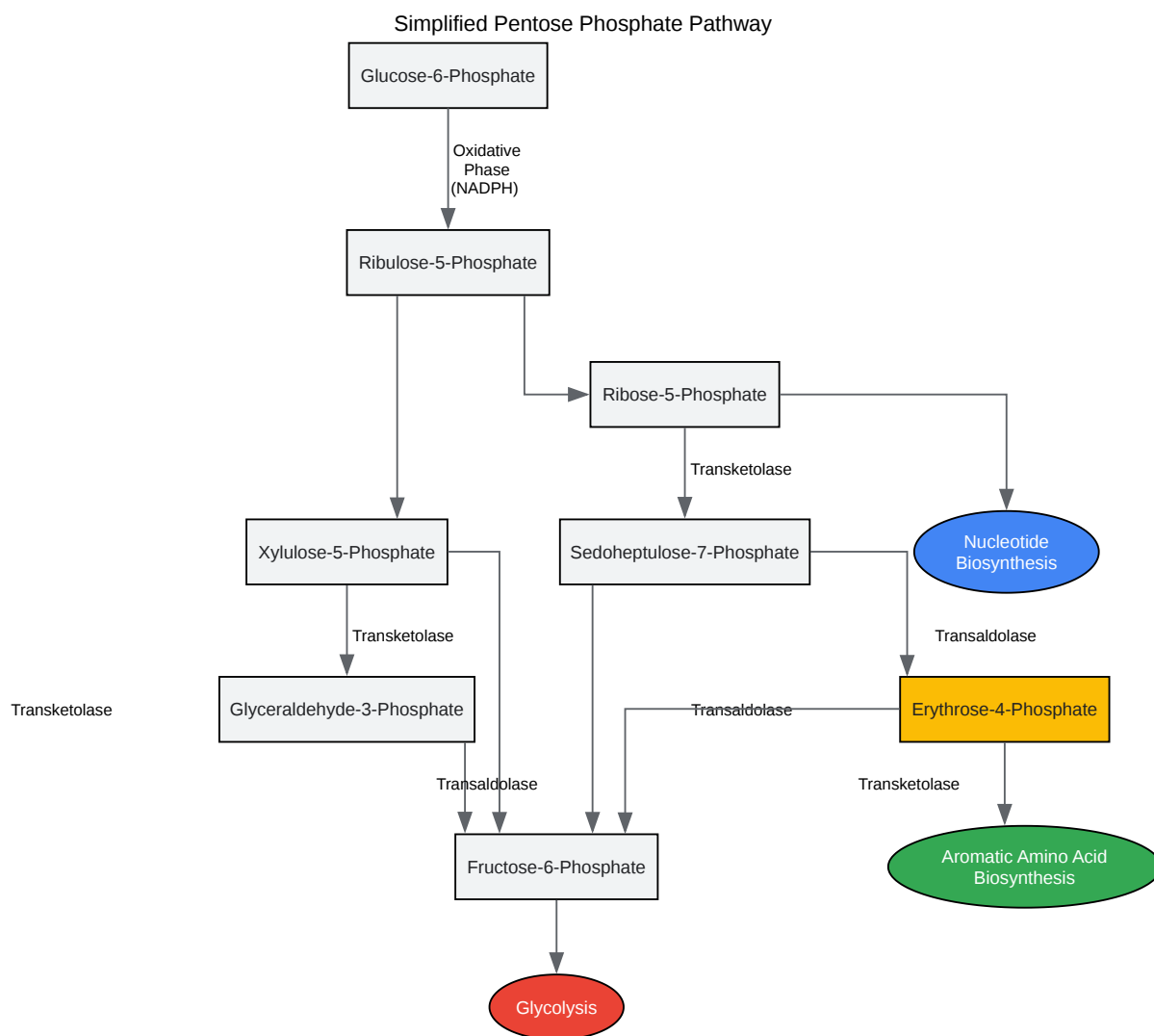
- **Cell Culture and Labeling:**
  - Culture cells of interest (e.g., mammalian cells, bacteria) in a defined medium.
  - Introduce **D-Erythrose-2- $^{13}C$**  as the tracer substrate at a known concentration. The system should be at a metabolic steady state.[\[14\]](#)
  - Incubate the cells for a sufficient period to allow for the incorporation of the  $^{13}C$  label into downstream metabolites.

- Metabolite Extraction:
  - Quench the metabolic activity rapidly (e.g., using cold methanol).
  - Extract the intracellular metabolites using appropriate solvent systems.
- Analytical Measurement:
  - Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[13\]](#)[\[14\]](#)
- Data Analysis and Flux Calculation:
  - Correct the raw mass spectrometry data for the natural abundance of  $^{13}\text{C}$ .
  - Use specialized software (e.g., Metran) to fit the measured labeling patterns to a metabolic network model.[\[13\]](#)
  - Perform statistical analysis to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.[\[16\]](#)

## Role in Metabolic Pathways

### The Pentose Phosphate Pathway (PPP)

D-Erythrose, in its phosphorylated form Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[\[17\]](#)[\[18\]](#) The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis.[\[18\]](#)[\[19\]](#) By using **D-Erythrose-2- $^{13}\text{C}$** , researchers can trace the flow of carbon through this pathway and its connections to glycolysis and the biosynthesis of aromatic amino acids.[\[17\]](#)



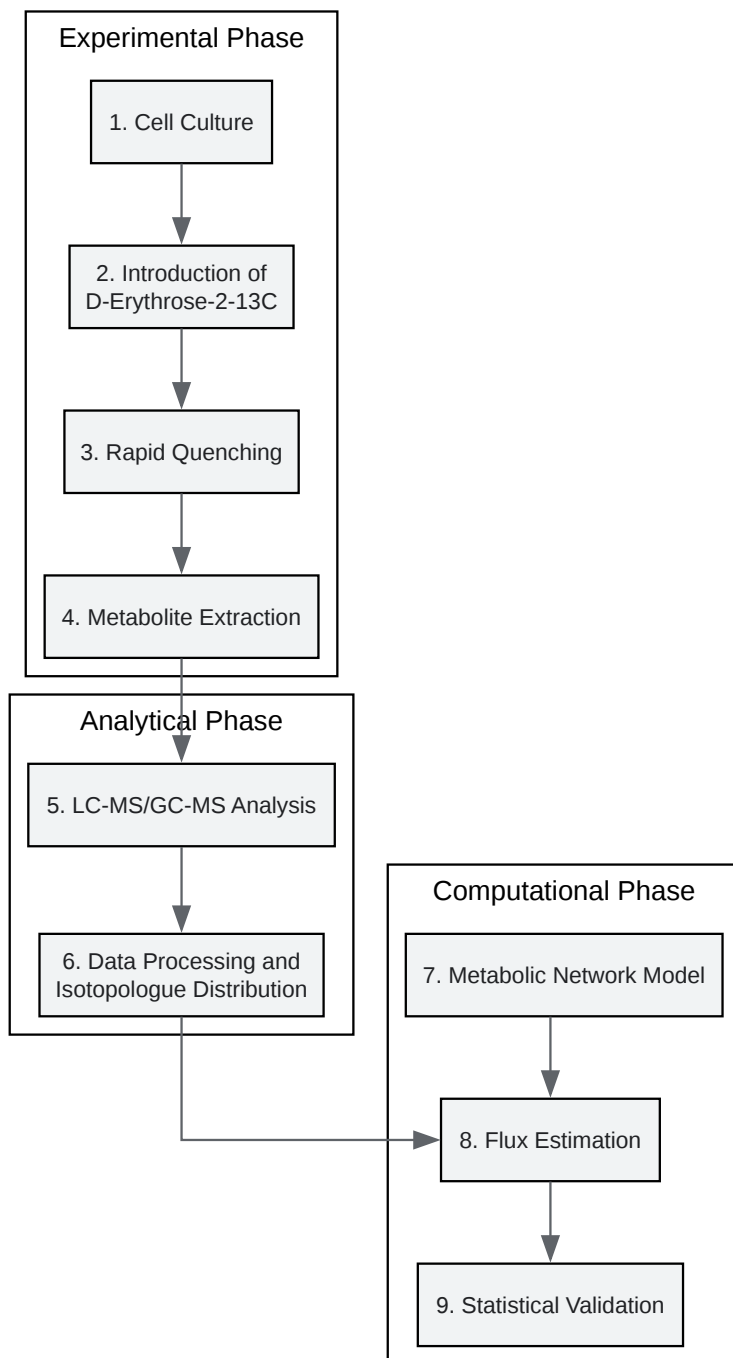
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### Simplified Pentose Phosphate Pathway

## Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a  $^{13}\text{C}$ -labeled substrate like **D-Erythrose-2- $^{13}\text{C}$** .

## Metabolic Flux Analysis Experimental Workflow



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## Metabolic Flux Analysis Workflow

## Conclusion

**D-Erythrose-2-13C** is an indispensable tool for researchers in metabolism and drug development. Its ability to act as a tracer allows for the detailed quantification of metabolic fluxes, providing critical insights into cellular physiology in both healthy and diseased states. While some of its specific physical properties are not well-documented due to its common formulation as an aqueous solution, its chemical behavior and applications in metabolic studies are well-established. The experimental protocols outlined in this guide provide a framework for the effective utilization of this powerful research compound.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Erythrose - Wikipedia [en.wikipedia.org]
- 6. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Erythrose | 583-50-6 | Benchchem [benchchem.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 12. Stable, isotopically substituted carbohydrates: an improved synthesis of (6-13C)aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. High-resolution  $^{13}\text{C}$  metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Overview of  $^{13}\text{C}$  Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Evaluation of  $^{13}\text{C}$  isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Publishing  $^{13}\text{C}$  metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 18. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
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